![molecular formula C8H4BrClS B1288040 2-Bromo-5-cloro-benzo[b]tiofeno CAS No. 227802-38-2](/img/structure/B1288040.png)

2-Bromo-5-cloro-benzo[b]tiofeno

Descripción general

Descripción

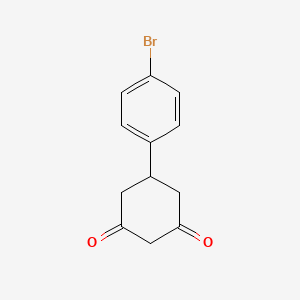

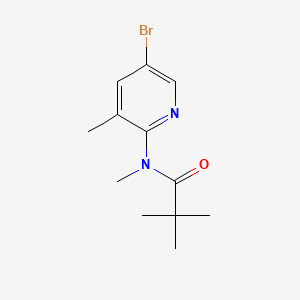

2-Bromo-5-chlorobenzo[b]thiophene is a sulfur-containing heterocyclic compound that is part of the benzo[b]thiophene family. The presence of bromine and chlorine substituents on the thiophene ring suggests potential reactivity for further chemical modifications. The compound is related to various benzo[b]thiophenes that have been synthesized and studied for their chemical properties and potential applications in material science and medicinal chemistry.

Synthesis Analysis

The synthesis of benzo[b]thiophenes can be achieved through several methods. One approach involves a copper-catalyzed thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide, which yields a variety of 2-substituted benzo[b]thiophenes . Another method is a one-pot synthesis from bromoenynes and o-alkynylbromobenzene derivatives, which includes a Pd-catalyzed C-S bond formation followed by heterocyclization . These methods demonstrate the versatility in synthesizing benzo[b]thiophene derivatives, including those with bromo and chloro substituents.

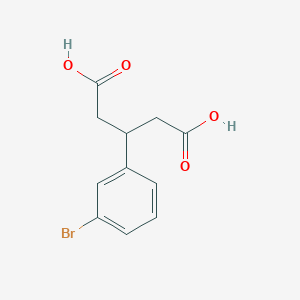

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be determined using techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography. For instance, the crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride, a related compound, was elucidated from cinnamic acid and thionyl chloride, confirming the proposed structure . Such structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo various chemical reactions. For example, hexachlorobenzo[b]thiophen reacts with n-butyl-lithium to give lithiated derivatives, and with magnesium to form Grignard reagents . Bromination and nitration reactions of dibromobenzo[b]thiophenes have been studied, revealing the influence of substituents on the reaction outcome . Additionally, the bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene was found to be influenced by its "non-planar" conjugated model .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can be explored through experimental and computational methods. Vibrational spectra and density functional theory (DFT) simulations provide insights into the vibrational frequencies and geometric parameters of these compounds . The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are also of interest for understanding the reactivity and potential applications of these materials .

Aplicaciones Científicas De Investigación

Química Medicinal: Agentes Anticancerígenos

El 2-Bromo-5-cloro-benzo[b]tiofeno sirve como precursor en la síntesis de varios agentes anticancerígenos. Su estructura permite la creación de compuestos que pueden interferir con el crecimiento y la proliferación de células cancerosas. La presencia del anillo de tiofeno es significativa en la química medicinal, ya que es una característica común en moléculas con una amplia gama de propiedades terapéuticas .

Actividad Antimicrobiana

Los derivados del this compound se han estudiado por sus propiedades antimicrobianas. La investigación indica que estos compuestos pueden ser efectivos contra cepas bacterianas como Escherichia coli, con ciertos derivados mostrando una potente actividad antibacteriana .

Propiedades Antioxidantes

Algunos compuestos sintetizados a partir del this compound exhiben significativas actividades antioxidantes. Estos antioxidantes juegan un papel crucial en la protección de las células del estrés oxidativo, que puede conducir a diversas enfermedades .

Ciencia de Materiales: Semiconductores Orgánicos

En el campo de la ciencia de materiales, los derivados de tiofeno se utilizan en el desarrollo de semiconductores orgánicos. Estos materiales son esenciales para el avance de tecnologías como los transistores de efecto de campo orgánico (OFET) y los diodos orgánicos emisores de luz (OLED) .

Inhibición de la Corrosión

Las moléculas mediadas por tiofeno, incluidas las derivadas del this compound, se sabe que actúan como inhibidores de la corrosión. Esta aplicación es particularmente valiosa en la química industrial, donde la prevención de la degradación de los materiales es crucial .

Desarrollo de Insecticidas

La capacidad del compuesto para actuar como agente complejante de metales lo hace útil en el desarrollo de insecticidas. Al formar complejos con metales, estos derivados pueden interrumpir los procesos biológicos en los insectos, convirtiéndolos en agentes eficaces de control de plagas .

Mecanismo De Acción

Target of Action

Benzo[b]thiophenes, a class of compounds to which 2-bromo-5-chlorobenzo[b]thiophene belongs, are known to interact with various biological targets depending on their specific substitutions .

Mode of Action

It’s known that benzo[b]thiophenes can interact with their targets through various mechanisms, such as binding to receptors or enzymes, depending on their specific substitutions .

Biochemical Pathways

Benzo[b]thiophenes are known to be involved in various biochemical pathways depending on their specific substitutions .

Result of Action

Benzo[b]thiophenes are known to have various effects at the molecular and cellular level depending on their specific substitutions .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of benzo[b]thiophenes .

Safety and Hazards

Direcciones Futuras

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry. They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Propiedades

IUPAC Name |

2-bromo-5-chloro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClS/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCOTLPKJZWVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594229 | |

| Record name | 2-Bromo-5-chloro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

227802-38-2 | |

| Record name | 2-Bromo-5-chloro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azaspiro[3.4]octane](/img/structure/B1287972.png)